![molecular formula C11H6BrNO B12963088 2-Bromo-5-(3-ethynylphenyl)oxazole](/img/structure/B12963088.png)
2-Bromo-5-(3-ethynylphenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Bromo-5-(3-ethynylphenyl)oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom and an ethynyl group attached to the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-ethynylphenyl)oxazole can be achieved through several methods. One common approach involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring. For example, the reaction of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles .
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the Van Leusen oxazole synthesis. This approach allows for the preparation of 4,5-disubstituted oxazoles in high yields. The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields
Eigenschaften
Molekularformel |
C11H6BrNO |
---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
2-bromo-5-(3-ethynylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H6BrNO/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H |
InChI-Schlüssel |
YZRIJOUSBHJSDK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C2=CN=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.